molecular formula C12H11NO3S B8741974 Sulfamic acid, [1,1'-biphenyl]-4-yl ester CAS No. 25999-01-3

Sulfamic acid, [1,1'-biphenyl]-4-yl ester

Cat. No.: B8741974
CAS No.: 25999-01-3
M. Wt: 249.29 g/mol
InChI Key: LYMSPQZKBVKSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamic acid, [1,1’-biphenyl]-4-yl ester is a chemical compound that combines the properties of sulfamic acid and biphenyl Sulfamic acid is known for its use as a catalyst and cleaning agent, while biphenyl is an organic compound consisting of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfamic acid, [1,1’-biphenyl]-4-yl ester typically involves the reaction of sulfamic acid with a biphenyl derivative. One common method is the esterification of sulfamic acid with [1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of sulfamic acid, [1,1’-biphenyl]-4-yl ester may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid, [1,1’-biphenyl]-4-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated biphenyl derivatives.

Scientific Research Applications

Sulfamic acid, [1,1’-biphenyl]-4-yl ester has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfatases.

    Medicine: Explored for its potential anticancer properties due to its ability to inhibit specific enzymes involved in cancer progression.

    Industry: Utilized in the production of specialty chemicals and as a component in cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of sulfamic acid, [1,1’-biphenyl]-4-yl ester involves its interaction with molecular targets such as enzymes. For example, as a sulfatase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of sulfate esters. This inhibition can affect various biological pathways, including those involved in cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Sulfamic acid esters: Other esters of sulfamic acid, such as sulfamic acid methyl ester, share similar catalytic properties.

    Biphenyl derivatives: Compounds like biphenyl ether and biphenyl sulfonic acid have similar structural features and reactivity.

Uniqueness

Sulfamic acid, [1,1’-biphenyl]-4-yl ester is unique due to the combination of sulfamic acid and biphenyl, which imparts both catalytic and surfactant properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

25999-01-3

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

(4-phenylphenyl) sulfamate

InChI

InChI=1S/C12H11NO3S/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)

InChI Key

LYMSPQZKBVKSAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared according to the procedure used in Example 84. A mixture of 17.0 g (0.1 mole) of 4-phenylphenol, 14.8 g (0.105 mole) of chlorosulfonyl isocyanate and 100 ml of toluene gave 17.2 g (69%) of white crystals, mp 166°-168° C. (benzene-acetonitrile).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
69%

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